VU0155069

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

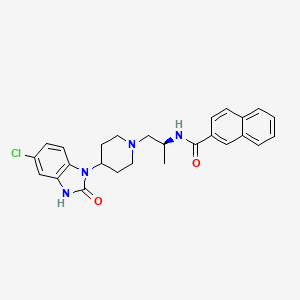

N-[(2S)-1-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27ClN4O2/c1-17(28-25(32)20-7-6-18-4-2-3-5-19(18)14-20)16-30-12-10-22(11-13-30)31-24-9-8-21(27)15-23(24)29-26(31)33/h2-9,14-15,17,22H,10-13,16H2,1H3,(H,28,32)(H,29,33)/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRIMIUYGTDAQOX-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCC(CC1)N2C3=C(C=C(C=C3)Cl)NC2=O)NC(=O)C4=CC5=CC=CC=C5C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1CCC(CC1)N2C3=C(C=C(C=C3)Cl)NC2=O)NC(=O)C4=CC5=CC=CC=C5C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Selective PLD1 Inhibitor VU0155069: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0155069 is a potent and selective small molecule inhibitor of Phospholipase D1 (PLD1), an enzyme implicated in a variety of cellular processes that are frequently dysregulated in cancer. Elevated PLD1 activity is associated with increased cancer cell proliferation, survival, migration, and invasion. This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the implicated signaling pathways.

Core Mechanism of Action: Selective Inhibition of PLD1

The primary mechanism of action of this compound is its selective inhibition of the enzymatic activity of PLD1. PLD enzymes catalyze the hydrolysis of phosphatidylcholine (PC) into phosphatidic acid (PA) and choline. PA is a critical second messenger that modulates the activity of numerous downstream signaling proteins involved in cell growth, proliferation, and cytoskeletal organization.

This compound exhibits significant selectivity for PLD1 over its isoform, PLD2. This selectivity is crucial for dissecting the specific roles of PLD1 in cancer biology and for developing targeted therapies with potentially fewer off-target effects.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound against PLD1 and PLD2 has been quantified in both in vitro and cellular assays.

| Assay Type | Target | IC50 | Selectivity (PLD2/PLD1) | Reference |

| In Vitro | PLD1 | 46 nM | ~20-fold | [1] |

| PLD2 | 933 nM | [1] | ||

| Cellular | PLD1 | 110 nM | ~100-fold | [1] |

| PLD2 | 1800 nM | [1] |

Impact on Cancer Cell Phenotype: Inhibition of Migration and Invasion

A hallmark of cancer progression is the acquisition of migratory and invasive capabilities, which enable tumor cells to metastasize to distant organs. Preclinical studies have demonstrated that this compound effectively blocks the invasion and migration of various cancer cell lines, particularly in breast cancer models.

Preclinical Evidence in Breast Cancer Models

Studies have utilized several breast cancer cell lines to investigate the effects of this compound. At a concentration of 0.2 µM, this compound selectively inhibits PLD1, leading to a marked reduction in the migration of MDA-MB-231, 4T1, and PMT breast cancer cells[1]. Higher concentrations (e.g., 20 µM) inhibit both PLD1 and PLD2[1]. This dose-dependent effect underscores the importance of PLD1 in mediating cancer cell motility. For instance, a synergistic approach coupling a CXCR4 axis blockade with Lcn2 silencing, another strategy to inhibit migration, resulted in a significant reduction in migration in triple-negative human breast cancer cells (88% for MDA-MB-436 and 92% for MDA-MB-231)[2].

Signaling Pathways Modulated by this compound

The inhibition of PLD1 by this compound disrupts downstream signaling pathways that are critical for cancer cell function. The primary signaling nodes affected include the PI3K/Akt, ERK/MAPK, and Wnt/β-catenin pathways.

PI3K/Akt and ERK/MAPK Signaling

Phosphatidic acid, the product of PLD1 activity, is a known activator of the PI3K/Akt and Ras/MEK/ERK signaling cascades. These pathways are central regulators of cell proliferation, survival, and motility. By reducing PA production, this compound is hypothesized to attenuate the activation of Akt and ERK. The phosphorylation status of Akt (at Ser473 and Thr308) and ERK1/2 are key indicators of their activation and can be assessed by Western blotting[3].

Wnt/β-catenin Signaling

The Wnt/β-catenin pathway is fundamental in development and is frequently hyperactivated in cancers, particularly colorectal cancer. Emerging evidence suggests a crosstalk between PLD1 and the Wnt/β-catenin pathway. PLD1 can be a transcriptional target of β-catenin/TCF, and in turn, PLD1-generated PA can further stabilize β-catenin, creating a positive feedback loop that promotes tumorigenesis. This compound, by inhibiting PLD1, is expected to disrupt this feedback mechanism. The activity of the Wnt/β-catenin pathway can be monitored using a TCF/LEF luciferase reporter assay[4].

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Transwell Migration and Matrigel Invasion Assays

These assays are fundamental for assessing the impact of this compound on cancer cell motility.

Protocol:

-

Insert Preparation: For invasion assays, coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify at 37°C. For migration assays, this step is omitted.

-

Cell Seeding: Harvest cancer cells and resuspend them in a serum-free medium. Seed the cells (e.g., 2.5 - 5 x 10^4 cells) in the upper chamber of the inserts. Include different concentrations of this compound in the cell suspension for treatment groups.

-

Chemoattraction: Add a medium containing a chemoattractant, such as 10% fetal bovine serum (FBS), to the lower chamber.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period of 24 to 48 hours, depending on the cell type.

-

Cell Removal: After incubation, carefully remove the non-migrated or non-invaded cells from the upper surface of the insert using a cotton swab.

-

Fixation and Staining: Fix the cells that have migrated to the lower surface of the membrane with a fixative (e.g., 70% ethanol or 4% paraformaldehyde) and then stain with a solution such as 0.1% crystal violet.

-

Quantification: After washing and drying the inserts, visualize and count the stained cells under a microscope. The number of migrated/invaded cells is a measure of the migratory/invasive potential.

PLD Activity Assay (Radiolabeling Method)

This assay directly measures the enzymatic activity of PLD in cells.

Protocol:

-

Cell Labeling: Plate cells and pre-label them with a radioactive lipid precursor, such as [3H]palmitic acid, for several hours to allow for its incorporation into cellular phospholipids, including phosphatidylcholine.

-

Treatment: Treat the cells with this compound at various concentrations for a specified period.

-

Transphosphatidylation: In the presence of a primary alcohol (e.g., 1-butanol), PLD will catalyze a transphosphatidylation reaction, producing a corresponding phosphatidylalcohol (e.g., phosphatidylbutanol) instead of phosphatidic acid. This product is unique to PLD activity.

-

Lipid Extraction: Extract the total lipids from the cells.

-

Chromatography: Separate the lipids using thin-layer chromatography (TLC).

-

Quantification: Quantify the amount of radiolabeled phosphatidylalcohol to determine the PLD activity. A decrease in the formation of this product in this compound-treated cells indicates inhibition of PLD activity.

Western Blot Analysis for Signaling Pathway Activation

This technique is used to assess the phosphorylation status of key proteins in the PI3K/Akt and ERK/MAPK pathways.

Protocol:

-

Cell Lysis: Treat cancer cells with this compound for various times and at different concentrations. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Electrophoresis: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of Akt (p-Akt Ser473, p-Akt Thr308) and ERK (p-ERK1/2), as well as antibodies for the total forms of these proteins as loading controls.

-

Secondary Antibody and Detection: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). Detect the signal using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein levels. A decrease in the ratio of phosphorylated to total protein in this compound-treated cells indicates inhibition of the signaling pathway.

Conclusion

This compound is a valuable research tool for investigating the role of PLD1 in cancer. Its selective inhibition of PLD1 leads to a significant reduction in cancer cell migration and invasion. This anti-metastatic effect is mediated through the downregulation of key oncogenic signaling pathways, including the PI3K/Akt, ERK/MAPK, and Wnt/β-catenin pathways. The experimental protocols detailed in this guide provide a framework for further investigation into the therapeutic potential of targeting PLD1 in cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. "Inhibiting Metastatic Breast Cancer Cell Migration via the Synergy of " by Peng Guo, Jin-Oh You et al. [academicworks.cuny.edu]

- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

The Function of VU0155069: A Selective Phospholipase D1 Inhibitor with Anti-Cancer and Anti-Inflammatory Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

VU0155069 is a potent and selective small-molecule inhibitor of Phospholipase D1 (PLD1), a key enzyme in cellular signaling pathways. This technical guide provides a comprehensive overview of the function of this compound, detailing its mechanism of action, its effects on cancer cell invasion and inflammasome activation, and the experimental protocols used to characterize its activity. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams generated with the DOT language. This document is intended to serve as a valuable resource for researchers in the fields of oncology, immunology, and drug discovery.

Core Function: Selective Inhibition of Phospholipase D1

This compound functions as a highly selective inhibitor of Phospholipase D1 (PLD1).[1][2] PLD1 is an enzyme that catalyzes the hydrolysis of phosphatidylcholine (PC), a major component of cell membranes, to produce phosphatidic acid (PA) and choline.[3] PA is a critical lipid second messenger that regulates a wide array of cellular processes, including cell proliferation, migration, and survival.[3] There are two major isoforms of PLD in mammals, PLD1 and PLD2, and this compound exhibits significant selectivity for PLD1 over PLD2.[1]

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound against PLD1 and PLD2 has been determined through in vitro enzymatic assays and cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity and selectivity for PLD1.

| Assay Type | Target | IC50 (nM) | Reference |

| In Vitro Enzymatic Assay | PLD1 | 46 | [1][2] |

| In Vitro Enzymatic Assay | PLD2 | 933 | [1] |

| Cellular Assay | PLD1 | 110 | [1] |

| Cellular Assay | PLD2 | 1800 | [1] |

Anti-Cancer Activity: Inhibition of Cancer Cell Invasion

A primary and well-documented function of this compound is its ability to inhibit the invasion of cancer cells.[1] This anti-invasive activity is a direct consequence of its inhibition of PLD1, which is known to be upregulated in various cancers and plays a crucial role in promoting metastasis.[4]

Signaling Pathway of PLD1 in Cancer Cell Invasion

PLD1 promotes cancer cell invasion through a complex signaling network. Upon activation by various upstream signals, such as growth factors and oncogenes, PLD1 generates phosphatidic acid (PA). PA, in turn, can activate downstream effectors that regulate the cellular machinery involved in cell migration and invasion. These effectors include proteins that control cytoskeletal reorganization, cell adhesion, and the secretion of matrix metalloproteinases (MMPs) that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues. By inhibiting PLD1, this compound disrupts this signaling cascade, thereby reducing the invasive potential of cancer cells.

Experimental Protocol: Transwell Invasion Assay

The anti-invasive properties of this compound are typically evaluated using a Transwell invasion assay. This assay measures the ability of cancer cells to migrate through a layer of extracellular matrix (ECM) in response to a chemoattractant.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231 breast cancer cells)

-

Transwell inserts with 8.0 µm pore size polycarbonate membranes

-

Matrigel™ Basement Membrane Matrix

-

Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)

-

This compound

-

DMSO (vehicle control)

-

Cotton swabs

-

Methanol

-

Crystal Violet staining solution

-

Microscope

Procedure:

-

Coating of Transwell Inserts: Thaw Matrigel™ on ice. Dilute the Matrigel™ with cold, serum-free medium and coat the upper surface of the Transwell inserts. Incubate the coated inserts at 37°C for at least 4 hours to allow the gel to solidify.

-

Cell Preparation: Culture cancer cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium.

-

Treatment: Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified period (e.g., 30 minutes) at 37°C.

-

Seeding: Add the pre-treated cell suspension to the upper chamber of the Matrigel™-coated Transwell inserts.

-

Chemoattraction: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the Transwell plate.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period that allows for cell invasion (e.g., 24-48 hours).

-

Removal of Non-invading Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently scrape off the non-invading cells from the upper surface of the membrane.

-

Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes. Stain the fixed cells with Crystal Violet solution for 20 minutes.

-

Washing and Drying: Gently wash the inserts with water to remove excess stain and allow them to air dry.

-

Quantification: Count the number of stained, invaded cells on the lower surface of the membrane using a microscope. Typically, cells in several random fields of view are counted and averaged.

Anti-Inflammatory Activity: Inhibition of Inflammasome Activation

This compound has also been shown to possess anti-inflammatory properties by inhibiting the activation of the NLRP3 inflammasome.[5][6] The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by triggering the maturation and release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β).[7][8]

Signaling Pathway of NLRP3 Inflammasome Activation

The activation of the NLRP3 inflammasome is a two-step process. The "priming" step (Signal 1) is typically initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which leads to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB signaling pathway. The "activation" step (Signal 2) is triggered by a variety of stimuli, including ATP, which leads to the assembly of the inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the auto-catalytic activation of caspase-1, which then cleaves pro-IL-1β into its active, secreted form. While the precise mechanism of how PLD1 regulates this process is still under investigation, studies suggest that this compound can inhibit caspase-1 activation, thereby blocking the production of mature IL-1β.[6] Interestingly, this inhibitory effect of this compound on inflammasome activation appears to be independent of its PLD1 inhibitory activity, suggesting an off-target or a yet-to-be-elucidated mechanism.[5][6]

Experimental Protocol: Inflammasome Activation Assay in Macrophages

The inhibitory effect of this compound on NLRP3 inflammasome activation is commonly studied in primary bone marrow-derived macrophages (BMDMs) or macrophage-like cell lines.

Materials:

-

Bone marrow-derived macrophages (BMDMs)

-

Cell culture medium (e.g., RPMI-1640) with 10% FBS

-

Lipopolysaccharide (LPS)

-

ATP

-

This compound

-

DMSO (vehicle control)

-

ELISA kit for mouse IL-1β

-

LDH cytotoxicity assay kit

Procedure:

-

Cell Culture: Culture BMDMs in appropriate medium.

-

Priming (Signal 1): Seed the BMDMs in a multi-well plate and prime them with LPS (e.g., 1 µg/mL) for a specified time (e.g., 4 hours) to induce the expression of pro-IL-1β and NLRP3.

-

Treatment: Following priming, treat the cells with different concentrations of this compound or DMSO for a short period (e.g., 30 minutes).

-

Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as ATP (e.g., 5 mM), for a defined duration (e.g., 30-60 minutes).

-

Supernatant Collection: After stimulation, collect the cell culture supernatants.

-

IL-1β Measurement: Quantify the concentration of mature IL-1β in the collected supernatants using an ELISA kit according to the manufacturer's instructions.

-

Cytotoxicity Measurement: Assess cell death (pyroptosis) by measuring the release of lactate dehydrogenase (LDH) into the supernatant using an LDH cytotoxicity assay kit.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of PLD1. Its potent and selective inhibition of PLD1 makes it a powerful probe for dissecting the signaling pathways involved in cancer progression. Furthermore, its ability to inhibit inflammasome activation, although potentially through a PLD1-independent mechanism, highlights its potential as a lead compound for the development of novel anti-inflammatory therapeutics. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the multifaceted functions of this compound.

References

- 1. Cellular and Physiological Roles for Phospholipase D1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phospholipase D and Its Essential Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NEW CONCEPTS IN PLD SIGNALING IN INFLAMMATION AND CANCER - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PLD1 overexpression promotes invasion and migration and function as a risk factor for Chinese glioma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits inflammasome activation independent of phospholipase D1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits inflammasome activation independent of phospholipase D1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An update on the regulatory mechanisms of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

VU0155069: A Selective PLD1 Inhibitor for Research and Drug Development

An In-depth Technical Guide

This whitepaper provides a comprehensive technical overview of VU0155069, a potent and selective inhibitor of Phospholipase D1 (PLD1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental application of this compound. We will delve into its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and its impact on key signaling pathways.

Introduction to this compound

This compound is a small molecule inhibitor that has demonstrated significant selectivity for PLD1 over its closely related isoform, PLD2.[1][2] PLD enzymes are critical signaling molecules that catalyze the hydrolysis of phosphatidylcholine (PC) to produce phosphatidic acid (PA) and choline. PA is a key lipid second messenger involved in a multitude of cellular processes, including cell proliferation, migration, and vesicle trafficking. The isoform-specific functions of PLD1 and PLD2 have made the development of selective inhibitors like this compound crucial for dissecting their individual roles in health and disease.

Quantitative Data: Inhibitory Activity of this compound

The potency and selectivity of this compound have been characterized in both biochemical and cellular assays. The following tables summarize the key quantitative data.

| In Vitro Inhibitory Activity | |

| Target | IC50 (nM) |

| Human PLD1 | 46[1][2] |

| Human PLD2 | 933[1] |

| Selectivity (PLD2/PLD1) | ~20-fold [2] |

| Cellular Inhibitory Activity | |

| Target | IC50 (nM) |

| PLD1 (in Calu-1 cells) | 11[1] |

| PLD2 (in HEK293 cells) | 1800[2] |

| Selectivity (PLD2/PLD1) | ~100-fold [2] |

Experimental Protocols

Detailed methodologies are critical for the successful application of this compound in research settings. Below are protocols for key experiments frequently employed to study the effects of this inhibitor.

In Vitro PLD1 Activity Assay

This assay measures the direct inhibitory effect of this compound on purified PLD1 enzyme activity. A common method involves the use of a fluorescent or radiolabeled substrate.

Materials:

-

Purified recombinant human PLD1

-

This compound

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 3 mM MgCl2, 1 mM EGTA)

-

Substrate: NBD-PC (fluorescent) or [3H]phosphatidylcholine (radiolabeled)

-

Phosphatidylinositol 4,5-bisphosphate (PIP2) (as a cofactor)

-

96-well assay plates

-

Plate reader (fluorescence or scintillation counter)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute this compound in assay buffer to the desired concentrations.

-

Prepare a substrate mix containing the fluorescent or radiolabeled PC and PIP2 in assay buffer.

-

In a 96-well plate, add the diluted this compound solutions.

-

Add the purified PLD1 enzyme to each well, except for the negative control wells.

-

Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate mix to all wells.

-

Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a stop solution or placing on ice).

-

Measure the product formation using a plate reader. For NBD-PC, measure the increase in fluorescence. For [3H]phosphatidylcholine, the product can be separated by thin-layer chromatography and quantified using a scintillation counter.[3]

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Transwell Migration/Invasion Assay

This assay is used to assess the effect of this compound on the migratory and invasive capabilities of cancer cells.[4][5][6][7][8]

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)[2]

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Matrigel (for invasion assay)

-

Cell culture medium (with and without serum)

-

This compound

-

Crystal Violet staining solution

-

Cotton swabs

-

Microscope

Procedure:

-

For Invasion Assay: Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the top of the transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C.[6]

-

Culture cancer cells to ~80% confluency.

-

Starve the cells in serum-free medium for 24 hours.

-

Harvest the cells and resuspend them in serum-free medium containing the desired concentrations of this compound or vehicle (DMSO).

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.

-

Seed the cell suspension into the upper chamber of the transwell inserts.

-

Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration/invasion (e.g., 24-48 hours).

-

After incubation, remove the non-migrated/non-invaded cells from the upper surface of the insert membrane with a cotton swab.

-

Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.

-

Stain the cells with Crystal Violet solution.

-

Wash the inserts to remove excess stain and allow them to dry.

-

Elute the stain and quantify the absorbance using a plate reader, or count the number of stained cells in several fields of view under a microscope.

Signaling Pathways and Mechanisms

This compound, through its selective inhibition of PLD1, has been instrumental in elucidating the role of this enzyme in various signaling pathways.

PLD1 in Cancer Cell Invasion

PLD1 has been implicated in promoting cancer cell invasion. Its inhibition by this compound has been shown to attenuate this process.[2] The underlying mechanism involves the regulation of key signaling molecules. PLD1-generated PA can act as a signaling hub, influencing downstream pathways that control cell migration and matrix degradation.

One of the key pathways modulated by PLD1 is the NF-κB (Nuclear Factor kappa B) signaling cascade.[9][10][11][12][13] Activation of PLD1 leads to the production of PA, which can in turn activate protein kinases that phosphorylate and activate components of the NF-κB pathway. Activated NF-κB then translocates to the nucleus and promotes the transcription of genes involved in invasion, including Matrix Metalloproteinases (MMPs).[9][11][12][13] MMPs are enzymes that degrade the extracellular matrix, a critical step in tumor cell invasion and metastasis. By inhibiting PLD1, this compound can effectively block this signaling cascade, leading to reduced MMP expression and consequently, decreased cancer cell invasion.

PLD1 in Exocytosis

PLD1 plays a crucial role in regulated exocytosis, the process by which cells release molecules, such as neurotransmitters and hormones, from vesicles.[14][15][16][17][18] The production of PA by PLD1 at the plasma membrane is thought to be a key step in facilitating the fusion of vesicles with the cell membrane.[15][18]

Studies utilizing this compound have shown that inhibition of PLD1 activity can significantly impair exocytosis in various cell types, including neuroendocrine cells.[15] The localized production of PA by PLD1 is believed to alter membrane curvature and recruit proteins necessary for the docking and fusion of secretory vesicles with the plasma membrane. By blocking PA production, this compound disrupts this finely tuned process, leading to a reduction in the release of vesicular contents.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of PLD1. Its high selectivity allows for the specific interrogation of PLD1-mediated signaling pathways, providing insights into complex cellular processes such as cancer cell invasion and exocytosis. The quantitative data and experimental protocols provided in this guide are intended to facilitate the effective use of this compound in research and to support its evaluation as a potential therapeutic agent in diseases where PLD1 is dysregulated.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]

- 6. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. Transwell In Vitro Cell Migration and Invasion Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. protocols.io [protocols.io]

- 9. Sulforaphane controls TPA-induced MMP-9 expression through the NF-κB signaling pathway, but not AP-1, in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bmbreports.org [bmbreports.org]

- 12. The Interferon-γ-induced GTPase, mGBP-2, Inhibits Tumor Necrosis Factor α (TNF-α) Induction of Matrix Metalloproteinase-9 (MMP-9) by Inhibiting NF-κB and Rac Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. "Identifying the Role of Phospholipase D1 and Phosphatidic Acid in Exoc" by Broderick L. Bills [digitalcommons.du.edu]

- 15. Phospholipase D1 produces phosphatidic acid at sites of secretory vesicle docking and fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. embopress.org [embopress.org]

- 17. Phospholipases D1 and D2 regulate different phases of exocytosis in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Phospholipase D1 produces phosphatidic acid at sites of secretory vesicle docking and fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of VU0155069: A Selective Phospholipase D1 Inhibitor with Anti-Inflammatory and Anti-Cancer Properties

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

VU0155069 is a potent and selective small-molecule inhibitor of phospholipase D1 (PLD1), an enzyme implicated in a variety of cellular processes including signal transduction, membrane trafficking, and cytoskeletal organization. Its dysregulation has been linked to several pathologies, notably cancer and inflammatory disorders. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It details the high-throughput screening campaign that led to its identification, its mechanism of action as a PLD1 inhibitor, and its subsequent characterization as a modulator of the NLRP3 inflammasome, independent of its PLD1 activity. This whitepaper is intended to serve as a technical guide, providing detailed experimental protocols, quantitative data, and visual representations of the key pathways and workflows involved in the study of this compound.

Discovery of this compound: A High-Throughput Screening Approach

The discovery of this compound was the result of a targeted high-throughput screening (HTS) campaign aimed at identifying novel inhibitors of PLD1. The primary goal was to find selective inhibitors that could serve as chemical probes to elucidate the physiological and pathological roles of PLD1.

High-Throughput Screening Protocol

A biochemical HTS assay was developed to measure the enzymatic activity of PLD1. The assay is based on the transphosphatidylation reaction catalyzed by PLD in the presence of a primary alcohol, such as 1-butanol, which leads to the formation of phosphatidylbutanol (PtdBut).

Experimental Protocol: High-Throughput PLD1 Activity Assay

-

Enzyme and Substrate Preparation: Recombinant human PLD1 is purified and prepared in a suitable assay buffer. The substrate, phosphatidylcholine (PC), is prepared as lipid vesicles, often incorporating a fluorescent or radiolabeled lipid for detection.

-

Compound Screening: A library of small molecules is dispensed into 384- or 1536-well plates at a final concentration typically in the low micromolar range.

-

Reaction Initiation: The PLD1 enzyme, PC substrate, and 1-butanol are added to the wells containing the test compounds.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow for product formation.

-

Reaction Termination and Detection: The reaction is stopped, and the amount of PtdBut formed is quantified. For fluorescent assays, this may involve the use of a fluorescently labeled PC substrate and detection of the fluorescent PtdBut product. For radioisotope-based assays, [³H]- or [¹⁴C]-labeled PC is used, and the radiolabeled PtdBut is separated by thin-layer chromatography and quantified by scintillation counting.

-

Data Analysis: The activity of each compound is determined by comparing the signal in the test wells to that of positive (no inhibitor) and negative (known inhibitor or no enzyme) controls. Hits are identified as compounds that cause a significant reduction in PLD1 activity.

Caption: High-throughput screening workflow for the discovery of PLD1 inhibitors.

Synthesis of this compound

The chemical name for this compound is N-((S)-1-(4-(5-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide. The synthesis is a multi-step process involving the formation of the benzimidazolone core, followed by coupling with the piperidine moiety and subsequent elaboration to the final product.

Synthetic Scheme

Caption: Proposed synthetic route for this compound.

Detailed Synthetic Protocol

Step 1: Synthesis of 5-Chloro-1,3-dihydro-2H-benzo[d]imidazol-2-one (I1) A mixture of 4-chloro-1,2-phenylenediamine and urea is heated at high temperature (e.g., 150-180°C) in a suitable solvent or neat. The reaction mixture is then cooled, and the solid product is collected by filtration and purified by recrystallization.

Step 2: Synthesis of tert-Butyl 4-(5-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate (I2) 5-Chloro-1,3-dihydro-2H-benzo[d]imidazol-2-one (I1) is reacted with tert-butyl 4-oxopiperidine-1-carboxylate via reductive amination. This is typically carried out using a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a solvent like dichloromethane (DCM) or dichloroethane (DCE).

Step 3: Synthesis of 5-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (I3) The Boc-protecting group of I2 is removed using a strong acid, such as trifluoroacetic acid (TFA), in an inert solvent like DCM. The product is then isolated after neutralization.

Step 4: Synthesis of 1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-amine (I4) The secondary amine I3 is alkylated with a suitable three-carbon synthon, such as (S)-1-chloropropan-2-ol or a related electrophile, in the presence of a base (e.g., potassium carbonate or triethylamine) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

Step 5: Synthesis of this compound The final product is obtained by the acylation of the primary amine I4 with 2-naphthoyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent like DCM. The product is then purified by column chromatography.

Biological Activity and Mechanism of Action

This compound is a highly selective inhibitor of PLD1 over PLD2.[1] Its inhibitory activity has been characterized in both biochemical and cellular assays.[1]

Quantitative Data on PLD Inhibition

| Enzyme | IC₅₀ (in vitro) | IC₅₀ (cellular) | Selectivity (in vitro) | Selectivity (cellular) |

| PLD1 | 46 nM[1] | 110 nM[1] | ~20-fold vs PLD2[1] | ~100-fold vs PLD2[1] |

| PLD2 | 933 nM[1] | 1800 nM[1] |

Inhibition of Cancer Cell Invasion

This compound has been shown to inhibit the invasive migration of several cancer cell lines in a dose-dependent manner.[1] This effect is consistent with the role of PLD1 in promoting cell migration and invasion.

Experimental Protocol: Boyden Chamber Invasion Assay

-

Cell Culture: Cancer cells (e.g., MDA-MB-231 breast cancer cells) are cultured to sub-confluency.

-

Chamber Preparation: The upper chamber of a Transwell insert is coated with a basement membrane extract (e.g., Matrigel) to mimic the extracellular matrix.

-

Cell Seeding: Cells are serum-starved, harvested, and resuspended in serum-free media containing various concentrations of this compound or vehicle control. The cell suspension is then added to the upper chamber.

-

Chemoattractant: The lower chamber is filled with media containing a chemoattractant, such as fetal bovine serum.

-

Incubation: The plate is incubated for a period of time (e.g., 24-48 hours) to allow for cell invasion through the Matrigel and the porous membrane.

-

Quantification: Non-invading cells on the upper surface of the membrane are removed. The invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. Alternatively, the stained cells can be lysed and the absorbance of the lysate measured to quantify the number of invaded cells.

Modulation of the NLRP3 Inflammasome

Interestingly, this compound has been found to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system. This inhibition is independent of its activity on PLD1.

Signaling Pathway: this compound and NLRP3 Inflammasome

Caption: this compound inhibits the NLRP3 inflammasome downstream of ASC oligomerization.

Studies have shown that this compound does not affect upstream events in inflammasome activation, such as NF-κB signaling, NLRP3 expression, or ASC oligomerization. Instead, it appears to act at the level of caspase-1 activation. This suggests that this compound may have therapeutic potential in inflammatory diseases driven by NLRP3 inflammasome hyperactivation.

Conclusion

This compound is a valuable chemical tool for studying the biological functions of PLD1. Its high selectivity makes it superior to earlier, less specific inhibitors. The discovery of its PLD1-independent inhibitory effect on the NLRP3 inflammasome opens up new avenues for its potential therapeutic application in inflammatory and autoimmune diseases. The detailed protocols and data presented in this whitepaper provide a solid foundation for researchers and drug development professionals interested in further exploring the properties and applications of this versatile molecule.

References

VU0155069: A Modulator of Signal Transduction in Inflammation and Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

VU0155069 has emerged as a significant pharmacological tool, initially characterized as a potent and selective inhibitor of Phospholipase D1 (PLD1). Its utility in dissecting cellular signaling has led to discoveries extending beyond its primary target, revealing a complex interplay with inflammatory pathways. This document provides a comprehensive overview of the molecular mechanisms through which this compound exerts its effects, with a focus on its impact on PLD1-mediated and inflammasome-related signal transduction.

Primary Pharmacological Target: The Phospholipase D Pathway

Phospholipase D (PLD) enzymes are critical signaling hubs that catalyze the hydrolysis of phosphatidylcholine (PC), a major membrane phospholipid, to generate the lipid second messenger phosphatidic acid (PA) and choline.[1] In mammals, two primary isoforms, PLD1 and PLD2, are involved in a myriad of cellular processes including membrane trafficking, cytoskeletal dynamics, cell migration, and proliferation.[1][2] this compound was developed as a highly selective inhibitor of the PLD1 isoform.[2]

Mechanism of Action on PLD1

This compound acts as a potent inhibitor of PLD1. Its selectivity for PLD1 over PLD2 is a key feature, allowing for the specific interrogation of PLD1-dependent signaling cascades. The inhibitory activity of this compound has been quantified in both biochemical and cellular assays, demonstrating its efficacy in blocking the production of PA.

References

An In-depth Technical Guide to the Pharmacological Properties of VU0155069

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0155069 is a potent and selective small-molecule inhibitor of phospholipase D1 (PLD1). This document provides a comprehensive overview of its pharmacological properties, including its mechanism of action, in vitro and in vivo efficacy, and its effects on various cellular processes. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to support further research and drug development efforts.

Introduction

Phospholipase D (PLD) enzymes are critical signaling proteins that catalyze the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA). The two major isoforms, PLD1 and PLD2, are implicated in a wide range of cellular processes, including membrane trafficking, cytoskeletal organization, cell proliferation, and survival. Dysregulation of PLD activity has been linked to various pathologies, including cancer, neurodegenerative diseases, and inflammatory disorders.

This compound has emerged as a valuable chemical probe for elucidating the specific functions of PLD1. Its high selectivity for PLD1 over PLD2 allows for the precise dissection of PLD1-mediated signaling pathways. This guide summarizes the current knowledge on the pharmacological properties of this compound.

Mechanism of Action

This compound acts as a selective inhibitor of the enzymatic activity of PLD1. By binding to the enzyme, it prevents the hydrolysis of phosphatidylcholine, thereby reducing the production of phosphatidic acid. This inhibition of PLD1 activity disrupts downstream signaling cascades that are dependent on PA.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the potency, selectivity, and cellular effects of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| Human PLD1 | In vitro enzymatic | 46 | [1] |

| Human PLD2 | In vitro enzymatic | 933 | [1] |

| Cellular PLD1 | Cellular assay | 110 | [1] |

| Cellular PLD2 | Cellular assay | 1800 | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Disease | Dosage and Administration | Outcome | Reference |

| 3xTg-AD Mice | Alzheimer's Disease | 1 mg/kg, intraperitoneally, every other day for one month | Attenuated cognitive decline and synaptic dysfunction | [2] |

Pharmacological Effects

Inhibition of Cancer Cell Invasion

This compound has been shown to strongly inhibit the invasive migration of various cancer cell lines in transwell assays.[1][3] This effect is attributed to the role of PLD1 in cytoskeletal reorganization and cell motility, processes that are crucial for cancer cell invasion and metastasis.

Modulation of the Inflammasome

Recent studies have revealed that this compound can inhibit the activation of the NLRP3 inflammasome.[4] This multiprotein complex is a key component of the innate immune system, and its dysregulation is associated with various inflammatory diseases. This compound was found to block IL-1β production and caspase-1 activation in response to inflammasome-activating signals.[4] Interestingly, this effect appears to be independent of its PLD1 inhibitory activity, suggesting an off-target mechanism or a novel role for PLD1 in inflammasome regulation.[4]

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

Experimental Protocols

In Vitro PLD1 Inhibition Assay

This protocol is a generalized procedure based on methods described in the literature.

Materials:

-

Purified recombinant human PLD1

-

Fluorescently labeled phosphatidylcholine (e.g., NBD-PC)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 3 mM MgCl2, 1 mM EGTA, 2 mM CaCl2)

-

This compound

-

96-well microplate

-

Plate reader capable of fluorescence detection

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the PLD1 enzyme to each well.

-

Add the serially diluted this compound or vehicle control to the wells and pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the fluorescently labeled PC substrate to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding a stop solution (e.g., 100 mM EDTA).

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Transwell Cell Migration Assay

This protocol is a generalized procedure for assessing the effect of this compound on cancer cell migration.

References

VU0155069: A Novel Inhibitor of Inflammasome Activation

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule VU0155069 and its role as a potent inhibitor of inflammasome activation. Initially identified as a selective inhibitor of phospholipase D1 (PLD1), recent studies have revealed that its anti-inflammatory properties are mediated through a PLD1-independent mechanism that targets the final stages of inflammasome assembly and caspase-1 activation. This document synthesizes the current understanding of its mechanism of action, presents key quantitative data from seminal studies, details relevant experimental protocols, and provides visual diagrams of the associated cellular pathways and workflows.

Introduction to Inflammasome Activation

The inflammasome is a multi-protein complex that forms in the cytosol of immune cells in response to pathogenic and sterile danger signals.[1][2] Its assembly is a critical component of the innate immune system, leading to the activation of caspase-1, a cysteine protease.[3] Active caspase-1 is responsible for the cleavage of pro-inflammatory cytokines, primarily pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, secreted forms.[1][4] This process also induces a form of inflammatory programmed cell death known as pyroptosis.[5][6]

Canonical activation of the best-characterized inflammasome, NLRP3, requires two distinct signals[1]:

-

Signal 1 (Priming): Typically initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and IL1B (the gene for pro-IL-1β).[1][2]

-

Signal 2 (Activation): A diverse range of stimuli, including ATP, crystalline materials, and pore-forming toxins, trigger the oligomerization of the NLRP3 sensor protein with the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). This assembled complex then recruits and activates pro-caspase-1.[2]

Given the potent pro-inflammatory effects of IL-1β, the inflammasome pathway is a key therapeutic target for a wide range of inflammatory diseases.[2][4]

This compound: Mechanism of Inflammasome Inhibition

This compound effectively blocks the production of mature IL-1β and prevents pyroptosis in response to various inflammasome activators.[5][6] Crucially, its inhibitory action is highly specific to the inflammasome pathway and occurs independently of its previously known function as a PLD1 inhibitor.[5][7]

Studies in bone marrow-derived macrophages (BMDMs) have demonstrated that this compound:

-

Does NOT affect Signal 1 (Priming): The compound does not interfere with LPS-induced activation of upstream signaling molecules like MAPK, Akt, or NF-κB. Consequently, the transcription and expression of NLRP3 and pro-IL-1β remain unaffected.[5][6]

-

Does NOT affect Signal 2 Triggers or ASC Oligomerization: this compound does not prevent upstream events associated with Signal 2, such as mitochondrial ROS generation, calcium influx, or the subsequent formation of the large ASC speck, which is the hallmark of inflammasome assembly.[5][6][7]

-

Indirectly Inhibits Caspase-1 Activity: The primary mechanism of action is the inhibition of caspase-1 activation.[5][8] When this compound is added to cells before inflammasome stimulation, caspase-1 activity is almost completely blocked. However, when added to supernatants from already-stimulated cells containing active caspase-1, it has only a slight inhibitory effect. This indicates that this compound does not directly inhibit the enzyme itself but rather interferes with a critical step required for its activation downstream of ASC oligomerization.[8]

This specific mode of action makes this compound a valuable tool for studying the late stages of inflammasome activation and a potential therapeutic candidate that selectively targets inflammasome-driven inflammation without broadly suppressing innate immune priming signals.

Quantitative Data Summary

The inhibitory effects of this compound on inflammasome activation have been quantified across various stimuli in BMDMs.

Table 1: Inhibition of IL-1β Production by this compound

| Activator (Signal 2) | Cell Type | This compound Conc. (µM) | Outcome | Reference |

|---|---|---|---|---|

| Monosodium Urate (MSU) | BMDM | 0.1 - 10 | Dose-dependent inhibition of IL-1β | [6] |

| Nigericin | BMDM | 10 | Significant inhibition of IL-1β | [6] |

| dsDNA (poly(dA:dT)) | BMDM | 10 | Significant inhibition of IL-1β (AIM2 inflammasome) | [6] |

| Flagellin | BMDM | 10 | Significant inhibition of IL-1β (NLRC4 inflammasome) |[6] |

Table 2: Effect of this compound on Caspase-1 Activity and Pyroptosis

| Assay | Activator | Cell Type | This compound Conc. (µM) | Outcome | Reference |

|---|---|---|---|---|---|

| Caspase-1 Activity | LPS + Nigericin | BMDM | 10 | Almost complete blockade of activity | [8] |

| Pyroptosis (Cell Death) | LPS + Nigericin | BMDM | 10 | Significant decrease in cytotoxicity | [7] |

| Pyroptosis (Cell Death) | LPS + MSU | BMDM | 10 | Significant decrease in cytotoxicity | [7] |

| Pyroptosis (Cell Death) | LPS + dsDNA | BMDM | 10 | Significant decrease in cytotoxicity |[7] |

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for assessing the effect of this compound on inflammasome activation.[5][6]

Cell Culture and Differentiation

-

Source: Bone marrow is harvested from the femurs and tibias of C57BL/6 mice.

-

Differentiation: Bone marrow cells are cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF).

-

Incubation: Cells are incubated for 7 days at 37°C in a 5% CO₂ atmosphere to differentiate into bone marrow-derived macrophages (BMDMs).

In Vitro Inflammasome Activation Assay

-

Seeding: Differentiated BMDMs are seeded into multi-well plates (e.g., 24-well or 96-well) at a density of approximately 5 x 10⁵ cells/mL and allowed to adhere overnight.

-

Priming (Signal 1): Cells are primed with 1 µg/mL of LPS in serum-free Opti-MEM for 4 hours.

-

Inhibitor Treatment: The media is replaced with fresh Opti-MEM containing the desired concentration of this compound (e.g., 10 µM) or vehicle control (DMSO). Cells are incubated for 30-60 minutes.

-

Activation (Signal 2): Inflammasome activators are added directly to the wells. Common activators include:

-

NLRP3: Nigericin (10 µM) for 30 minutes or MSU crystals (300 µg/mL) for 6 hours.

-

AIM2: Poly(dA:dT) (1 µg/mL) complexed with Lipofectamine 2000, incubated for 16 hours.

-

NLRC4: Flagellin (1 µg/mL) complexed with Lipofectamine 2000, incubated for 16 hours.

-

-

Sample Collection: After incubation, the cell culture supernatants are collected for analysis. Cell lysates can also be prepared for Western blotting.

Cytokine Measurement (ELISA)

-

Assay: The concentration of IL-1β and TNF-α in the collected supernatants is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Analysis: Absorbance is read on a microplate reader, and cytokine concentrations are calculated based on a standard curve.

Caspase-1 Activity Assay

-

Principle: This assay measures the activity of secreted caspase-1 in the cell culture supernatant using a fluorogenic substrate, such as Ac-YVAD-AMC.

-

Procedure:

-

Supernatants are collected from the inflammasome activation assay (Section 4.2).

-

A portion of the supernatant is incubated with the caspase-1 substrate in an appropriate reaction buffer.

-

The fluorescence generated by the cleavage of the substrate is measured over time using a fluorometer.

-

For the indirect activity experiment, this compound is added directly to the collected supernatant after stimulation, just prior to the activity measurement, to differentiate from direct enzyme inhibition.[8]

-

Pyroptosis Assay (LDH)

-

Principle: Pyroptosis results in the loss of plasma membrane integrity and the release of cytosolic components, including the enzyme lactate dehydrogenase (LDH).

-

Procedure: The amount of LDH released into the cell culture supernatant is measured using a commercially available colorimetric LDH cytotoxicity assay kit.

-

Calculation: Cytotoxicity is typically expressed as a percentage relative to a positive control (cells completely lysed with a detergent).

Conclusion

This compound represents a novel and specific inhibitor of the inflammasome pathway. Its unique mechanism of action—targeting a late-stage, post-ASC oligomerization step required for caspase-1 activation—distinguishes it from other inflammasome inhibitors that target upstream signaling or the NLRP3 protein directly. This makes this compound an invaluable pharmacological tool for dissecting the intricate molecular events that govern inflammasome activation and a promising lead compound for the development of therapeutics for inflammasome-driven diseases.

References

- 1. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 3. Mechanism of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits inflammasome activation independent of phospholipase D1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound inhibits inflammasome activation independent of phospholipase D1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Investigating the Cellular Targets of VU0155069: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0155069 is a potent and selective small-molecule inhibitor of Phospholipase D1 (PLD1), an enzyme implicated in a myriad of cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization. This technical guide provides a comprehensive overview of the known cellular targets of this compound, with a primary focus on its well-characterized inhibitory action on PLD1 and its subsequent effects on cancer cell invasion. Furthermore, this guide delves into a secondary, PLD1-independent mechanism of action: the inhibition of the NLRP3 inflammasome and caspase-1 activation. Detailed experimental protocols for key assays, quantitative data on its inhibitory activity, and visual representations of the associated signaling pathways are presented to facilitate further research and drug development efforts centered on this versatile compound.

Primary Cellular Target: Phospholipase D1 (PLD1)

The principal and most extensively studied cellular target of this compound is Phospholipase D1 (PLD1).[1][2][3] PLD1 is a member of the phospholipase D superfamily of enzymes that catalyze the hydrolysis of phosphatidylcholine (PC) to generate phosphatidic acid (PA) and choline.[4][5] PA is a critical lipid second messenger that modulates the activity of numerous downstream signaling proteins, thereby influencing a wide range of cellular functions. This compound exhibits high selectivity for PLD1 over its isoform, PLD2.[1][3]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against PLD1 and its selectivity over PLD2 have been quantified in both in vitro and cellular assays. The following table summarizes the reported IC50 values.

| Assay Type | Target | This compound IC50 (nM) | Selectivity (PLD2/PLD1) | Reference |

| In Vitro Enzyme Assay | PLD1 | 46 | ~20-fold | [1][3] |

| PLD2 | 933 | [1][3] | ||

| Cellular Assay | PLD1 | 110 | ~16-fold | [2][3] |

| PLD2 | 1800 | [2][3] |

Signaling Pathway: PLD1 in Cancer Cell Invasion

PLD1 activity has been strongly correlated with the invasive potential of various cancer cells.[1][6] The production of phosphatidic acid by PLD1 initiates a cascade of downstream signaling events that promote cell migration and invasion. Key downstream pathways include the activation of the Ras/ERK (MAPK) and PI3K/Akt/mTOR signaling cascades.[4][5][7] These pathways regulate the expression and activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, facilitating cancer cell invasion.[1]

Experimental Protocols

This protocol describes a common method for measuring PLD1 activity in vitro, which can be adapted to determine the IC50 of this compound. The assay relies on the detection of choline, a product of PC hydrolysis by PLD1.

Materials:

-

Purified recombinant human PLD1 enzyme

-

Phosphatidylcholine (PC) substrate

-

This compound

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 3 mM MgCl2, 1 mM EGTA, 1 mM DTT)

-

Choline Oxidase

-

Horseradish Peroxidase (HRP)

-

Amplex Red reagent (or similar HRP substrate)

-

96-well microplate (black, clear bottom)

-

Microplate reader with fluorescence capabilities

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in Assay Buffer to create a range of concentrations for the IC50 determination.

-

In a 96-well plate, add the diluted this compound or vehicle control (DMSO in Assay Buffer).

-

Add the purified PLD1 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Prepare a reaction mixture containing PC substrate, choline oxidase, HRP, and Amplex Red in Assay Buffer.

-

Initiate the enzymatic reaction by adding the reaction mixture to each well.

-

Immediately place the plate in a microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~590 nm emission for Amplex Red) in a kinetic mode for a specified duration (e.g., 30-60 minutes) at 37°C.

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

This protocol measures the effect of this compound on PLD activity within intact cells.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Cell culture medium and supplements

-

This compound

-

PLD activator (e.g., phorbol 12-myristate 13-acetate - PMA)

-

1-Butanol

-

Lipid extraction solvents (e.g., chloroform, methanol, HCl)

-

Thin-layer chromatography (TLC) system

-

Radiolabeled lipid precursor (e.g., [3H]palmitic acid) or a non-radioactive lipid detection method.

Procedure:

-

Seed cells in a multi-well plate and grow to near confluency.

-

If using a radiolabel, incubate the cells with the radiolabeled precursor for a sufficient time to allow for incorporation into cellular lipids.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30-60 minutes).

-

Add 1-butanol to the medium. In the presence of 1-butanol, PLD catalyzes a transphosphatidylation reaction, producing phosphatidylbutanol (PtdBut), a specific marker of PLD activity.

-

Stimulate the cells with a PLD activator (e.g., PMA) for a defined period.

-

Terminate the reaction by aspirating the medium and adding ice-cold methanol.

-

Scrape the cells and perform a lipid extraction using a suitable method (e.g., Bligh-Dyer extraction).

-

Separate the extracted lipids using TLC.

-

Visualize and quantify the amount of PtdBut formed. If using a radiolabel, this can be done by autoradiography and densitometry.

-

Calculate the percentage of PLD inhibition at each this compound concentration and determine the IC50 value.

This assay assesses the effect of this compound on the invasive capacity of cancer cells.[8][9][10]

Materials:

-

Cancer cell line (e.g., MDA-MB-231)

-

Transwell inserts with a porous membrane (e.g., 8 µm pore size)

-

Matrigel or other extracellular matrix components

-

Cell culture medium (serum-free and serum-containing)

-

This compound

-

Cotton swabs

-

Fixing solution (e.g., methanol)

-

Staining solution (e.g., crystal violet)

-

Microscope

Procedure:

-

Coat the upper surface of the transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Culture the cancer cells to sub-confluency and then serum-starve them for several hours.

-

Harvest the cells and resuspend them in serum-free medium containing different concentrations of this compound or vehicle control.

-

Add the cell suspension to the upper chamber of the Matrigg-coated transwell inserts.

-

Fill the lower chamber with medium containing a chemoattractant (e.g., fetal bovine serum).

-

Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).

-

After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with a fixing solution.

-

Stain the fixed cells with a staining solution.

-

Wash the inserts and allow them to dry.

-

Count the number of stained, invaded cells in several microscopic fields for each insert.

-

Compare the number of invaded cells in the this compound-treated groups to the control group to determine the effect on invasion.

Secondary Cellular Target: Inflammasome Activation

Recent studies have revealed that this compound can inhibit the activation of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response.[2][11] This inhibitory effect is independent of its action on PLD1.[2][11] The NLRP3 inflammasome, upon activation by various stimuli, triggers the activation of caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18 into their mature, active forms.

Mechanism of Action: Indirect Inhibition of Caspase-1

This compound has been shown to indirectly inhibit the activity of caspase-1.[12] While it does not directly bind to and inhibit the enzyme, its presence during inflammasome activation leads to a significant reduction in caspase-1 processing and activity.[12][13] The precise molecular mechanism underlying this indirect inhibition is still under investigation. However, it has been demonstrated that this compound does not affect upstream events such as the LPS-induced priming signal (activation of NF-κB) or the assembly of the ASC speck, a key component of the inflammasome complex.[13]

Experimental Protocols

This protocol outlines the steps to investigate the effect of this compound on inflammasome activation in primary immune cells.[13]

Materials:

-

Bone marrow-derived macrophages (BMDMs)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

NLRP3 inflammasome activator (e.g., ATP, nigericin, or monosodium urate (MSU) crystals)

-

This compound

-

ELISA kit for mouse IL-1β

-

96-well plates

Procedure:

-

Isolate bone marrow from mice and differentiate into macrophages using appropriate growth factors (e.g., M-CSF).

-

Seed the BMDMs in 96-well plates and allow them to adhere.

-

Prime the cells with LPS (e.g., 1 µg/mL) for a few hours to upregulate the expression of pro-IL-1β and NLRP3.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 30-60 minutes.

-

Activate the NLRP3 inflammasome by adding a second stimulus (e.g., ATP, nigericin, or MSU).

-

Incubate for the appropriate time for the chosen stimulus.

-

Collect the cell culture supernatants.

-

Measure the concentration of mature IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

-

Compare the IL-1β levels in the this compound-treated groups to the control group to assess the inhibitory effect.

This assay measures the enzymatic activity of caspase-1 in cell lysates or supernatants.

Materials:

-

BMDMs treated as described in the previous protocol.

-

Caspase-1 activity assay kit (containing a specific caspase-1 substrate conjugated to a fluorophore or chromophore, e.g., Ac-YVAD-AFC).

-

Lysis buffer

-

96-well plate (black or clear, depending on the detection method)

-

Microplate reader

Procedure:

-

Following inflammasome activation and treatment with this compound, collect both the cell culture supernatants and the cell lysates.

-

If measuring intracellular caspase-1 activity, lyse the cells with the provided lysis buffer.

-

In a 96-well plate, add the cell supernatant or lysate.

-

Add the caspase-1 substrate to each well.

-

Incubate the plate at 37°C for the time recommended by the assay kit manufacturer.

-

Measure the fluorescence or absorbance using a microplate reader.

-

The signal intensity is proportional to the caspase-1 activity. Compare the activity in this compound-treated samples to the control samples.

Pyroptosis is a form of programmed cell death that is a hallmark of inflammasome activation and is characterized by the release of lactate dehydrogenase (LDH) from the cell.

Materials:

-

BMDMs treated as described for inflammasome activation.

-

LDH cytotoxicity assay kit.

-

96-well plate

Procedure:

-

After treating the BMDMs with LPS, this compound, and an inflammasome activator, collect the cell culture supernatants.

-

Follow the instructions of the LDH cytotoxicity assay kit to measure the amount of LDH released into the supernatant. This typically involves an enzymatic reaction that produces a colored product.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

To determine the maximum LDH release, lyse a set of control cells completely.

-

Calculate the percentage of LDH release for each condition relative to the maximum release.

-

A decrease in LDH release in the presence of this compound indicates an inhibition of pyroptosis.

Conclusion

This compound is a valuable chemical probe for studying the cellular functions of PLD1 and for exploring the therapeutic potential of PLD1 inhibition, particularly in the context of cancer metastasis. Its dual activity as an inhibitor of both PLD1 and inflammasome activation makes it a unique tool for dissecting the roles of these pathways in various physiological and pathological processes. The experimental protocols and signaling pathway diagrams provided in this guide are intended to serve as a resource for researchers seeking to further investigate the cellular targets and mechanisms of action of this compound. Further studies are warranted to fully elucidate the molecular details of its PLD1-independent effects and to explore its potential in a broader range of therapeutic applications.

References

- 1. Cellular and Physiological Roles for Phospholipase D1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits inflammasome activation independent of phospholipase D1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Phospholipase D1 promotes cervical cancer progression by activating the RAS pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proliferative and metastatic roles for Phospholipase D in mouse models of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Key Roles for the Lipid Signaling Enzyme Phospholipase D1 in the Tumor Microenvironment During Tumor Angiogenesis and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchhub.com [researchhub.com]

- 11. This compound inhibits inflammasome activation independent of phospholipase D1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Impact of VU0155069 on Cell Proliferation and Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0155069 is a potent and selective small molecule inhibitor of Phospholipase D1 (PLD1), an enzyme implicated in a variety of cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization. Dysregulation of PLD1 activity has been linked to the pathogenesis of numerous diseases, most notably cancer. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on two fundamental cellular processes: proliferation and apoptosis. Drawing from preclinical research, this document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to offer a comprehensive resource for professionals in the field of cancer research and drug development.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the inhibitory and pro-apoptotic effects of this compound across various cancer cell lines.

Table 1: Inhibitory Activity of this compound on PLD Isoforms

| Assay Type | Target | IC50 | Reference |

| In vitro | PLD1 | 46 nM | [1][2] |

| In vitro | PLD2 | 933 nM | [1] |

| Cellular | PLD1 | 110 nM | [1] |

| Cellular | PLD2 | 1800 nM | [1] |

Table 2: Effect of this compound on Cell Viability and Apoptosis in Colorectal Cancer (CRC) Cells

| Cell Line | Assay | Concentration | Effect | Reference |

| DLD1 | Cell Viability (MTT) | 2 µM (48h) | Significant inhibition of cell viability | [3] |

| HCT116 | Cell Viability (MTT) | Not Specified | Not Specified | |

| DLD1 | Apoptosis (Annexin V) | 2 µM (48h) | Significant enhancement of apoptosis | [3] |

| HCT116 | Apoptosis (Annexin V) | Not Specified | Not Specified |

Note: Specific IC50 values for cell viability and precise percentages of apoptosis for this compound in these cell lines were not available in the reviewed literature. The data presented is for a selective PLD1 inhibitor, A3373, from a study highlighting the effects of PLD1 inhibition in CRC.

Core Signaling Pathways Modulated by this compound

This compound exerts its effects on cell proliferation and apoptosis primarily through the modulation of key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Wnt/β-catenin Signaling Pathway in Colorectal Cancer

In colorectal cancer, the inhibition of PLD1 by this compound has been shown to downregulate the Wnt/β-catenin signaling pathway. This occurs through an increase in the expression of miR-4496, which is induced by the transcription factor E2F1. The elevated levels of miR-4496 then lead to a decrease in the mRNA levels of β-catenin, a central component of the Wnt pathway. The reduction in β-catenin levels subsequently inhibits the transcription of its target genes, such as c-Myc and Cyclin D1, which are critical for cell proliferation.

Caption: this compound inhibits PLD1, leading to downregulation of β-catenin and suppression of cell proliferation.

JAK/STAT Signaling Pathway in Pancreatic Cancer

In the context of pancreatic cancer, the JAK/STAT pathway, particularly STAT3, is a critical driver of tumor progression. While direct studies on this compound's effect on this pathway are emerging, evidence suggests a link between PLD1 and STAT3 phosphorylation. Inhibition of PLD1 is hypothesized to suppress the phosphorylation and subsequent activation of STAT3. Activated STAT3 translocates to the nucleus and promotes the transcription of genes involved in cell survival and proliferation, while inhibiting apoptosis.

Caption: this compound may inhibit the JAK/STAT pathway, reducing cell survival and proliferation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the effect of this compound on the viability of colorectal cancer cells.[3]

Workflow Diagram

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Protocol:

-

Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate.[3]

-